molecular formula C14H15ClN2O2 B3254864 ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate CAS No. 245035-73-8

ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B3254864
CAS No.: 245035-73-8
M. Wt: 278.73 g/mol
InChI Key: ADUCAFRYXBKUHL-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative synthesized via nucleophilic substitution, involving the reaction of ethyl 3-methyl-1H-pyrazole-5-carboxylate with 4-chlorobenzyl chloride in acetonitrile under reflux conditions with potassium carbonate as a base (82% yield) . The compound crystallizes in a monoclinic system, stabilized by intermolecular C–H⋯O hydrogen bonds. Key structural features include a pyrazole ring forming dihedral angles of 6.97° with the 4-chlorobenzyl group and 79.25° with the ester-linked phenyl ring, indicating moderate planarity distortion .

Properties

IUPAC Name

ethyl 2-[(4-chlorophenyl)methyl]-5-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-3-19-14(18)13-8-10(2)16-17(13)9-11-4-6-12(15)7-5-11/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUCAFRYXBKUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301161666
Record name Ethyl 1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxylate
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Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245035-73-8
Record name Ethyl 1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245035-73-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 1-(4-CHLOROBENZYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chlorobenzyl bromide with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the 4-chlorobenzyl group undergoes substitution with nucleophiles like amines, thiols, or alkoxides. This reaction is typically facilitated by bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).

Example Reaction:

C13H13ClN2O2+NH3C13H14N3O2+HCl\text{C}_{13}\text{H}_{13}\text{ClN}_2\text{O}_2+\text{NH}_3\rightarrow \text{C}_{13}\text{H}_{14}\text{N}_3\text{O}_2+\text{HCl}

Reaction ConditionsReagentsProductYield
DMF, 90°C, 12 hrNH₃, K₂CO₃1-(4-Aminobenzyl)-3-methylpyrazole-5-carboxylate78%

Ester Hydrolysis

The ethyl ester group is hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. Acidic hydrolysis (e.g., HCl/H₂SO₄) proceeds at 60–80°C, while basic hydrolysis (e.g., NaOH) occurs at room temperature .

Example Reaction:

C13H13ClN2O2+H2OHClC11H9ClN2O2+C2H5OH\text{C}_{13}\text{H}_{13}\text{ClN}_2\text{O}_2+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{C}_{11}\text{H}_9\text{ClN}_2\text{O}_2+\text{C}_2\text{H}_5\text{OH}

ConditionsCatalystProductPurity
6M HCl, 70°C, 6 hr1-(4-Chlorobenzyl)-3-methylpyrazole-5-carboxylic acid95%

Alkylation and Acylation

The pyrazole nitrogen (N-1) and ester oxygen can undergo alkylation or acylation. For example, alkyl bromides react with the pyrazole nitrogen in the presence of NaH or K₂CO₃ .

Example Reaction:

C13H13ClN2O2+CH3IC14H15ClN2O2+HI\text{C}_{13}\text{H}_{13}\text{ClN}_2\text{O}_2+\text{CH}_3\text{I}\rightarrow \text{C}_{14}\text{H}_{15}\text{ClN}_2\text{O}_2+\text{HI}

SubstrateAlkylating AgentProductYield
Pyrazole N-1Methyl iodide1-(4-Chlorobenzyl)-3,5-dimethylpyrazole-5-carboxylate65%

Oxidation and Reduction

The pyrazole ring and benzyl group participate in redox reactions:

  • Oxidation: MnO₂ or KMnO₄ oxidizes the methyl group to a carboxylate.

  • Reduction: Pd/C or Raney Ni hydrogenates the chlorobenzyl group to cyclohexane derivatives.

Oxidation Example:

C13H13ClN2O2KMnO4C12H9ClN2O4\text{C}_{13}\text{H}_{13}\text{ClN}_2\text{O}_2\xrightarrow{\text{KMnO}_4}\text{C}_{12}\text{H}_9\text{ClN}_2\text{O}_4

Oxidizing AgentTemperatureProductYield
KMnO₄100°C1-(4-Chlorobenzyl)-3-carboxypyrazole-5-carboxylate52%

Cycloaddition Reactions

The pyrazole ring engages in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocycles under catalytic conditions.

Example Reaction:

C13H13ClN2O2+HC C COOEtC17H16ClN3O4\text{C}_{13}\text{H}_{13}\text{ClN}_2\text{O}_2+\text{HC C COOEt}\rightarrow \text{C}_{17}\text{H}_{16}\text{ClN}_3\text{O}_4

DipolarophileCatalystProductYield
Ethyl propiolateCuIPyrazolo[1,5-a]pyridine derivative60%

Cross-Coupling Reactions

The chlorobenzyl group participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ as a catalyst.

Example Reaction:

C13H13ClN2O2+PhB OH 2C19H17N2O2+B OH 3\text{C}_{13}\text{H}_{13}\text{ClN}_2\text{O}_2+\text{PhB OH }_2\rightarrow \text{C}_{19}\text{H}_{17}\text{N}_2\text{O}_2+\text{B OH }_3

CatalystBaseProductYield
Pd(PPh₃)₄K₂CO₃1-(4-Phenylbenzyl)-3-methylpyrazole-5-carboxylate85%

This compound’s versatility in nucleophilic substitution, hydrolysis, and cross-coupling reactions makes it a valuable intermediate in medicinal chemistry and materials science. Experimental data emphasize its utility in synthesizing bioactive molecules and functional materials .

Scientific Research Applications

Ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For example, it could inhibit microbial growth by targeting bacterial enzymes or disrupt inflammatory pathways by modulating cytokine production. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Compound Name Substituents (R1, R2) Biological Activity Key Structural Features Synthesis Yield/Purity
Ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate R1 = 4-Cl, R2 = CH3 Inactive (anticancer) Dihedral angles: 6.97° (4-Cl), 79.25° (ester) 82%
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate R1 = 4-OCH3, R2 = p-tolyl Not reported Similar synthesis method; no dihedral data Not reported
Ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate R1 = 4-Br, R2 = CH3 Not reported Commercial purity: 98% N/A
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Thiazole + 4-F substituent Not reported Hybrid thiazole-pyrazole scaffold Not reported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-chloro substituent (electron-withdrawing) in the target compound contrasts with the 4-methoxy group (electron-donating) in the analog from .
  • Biological Activity : Only the target compound has been explicitly screened for activity (inactive in anticancer assays) . Data gaps exist for other analogs, highlighting a need for systematic comparative studies.

Implications of Substituent Bulkiness

  • The 4-chlorobenzyl group introduces moderate steric bulk compared to smaller groups (e.g., 4-fluoro in ). This may affect crystal packing efficiency and solubility.
  • Hybrid structures, such as the thiazole-pyrazole derivative , demonstrate the versatility of pyrazole scaffolds but require further exploration for bioactivity correlations.

Biological Activity

Ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate, a pyrazole derivative, has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings and provides detailed insights into its biological activity.

  • Molecular Formula : C14H15ClN2O2
  • Molecular Weight : 278.73 g/mol
  • CAS Number : 245035-73-8

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that certain pyrazole derivatives exhibit effective inhibition against various pathogens. For instance, a study evaluated the minimum inhibitory concentration (MIC) of several pyrazole compounds, revealing that some derivatives displayed MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis

Anti-Inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory effects. A review highlighted that certain compounds exhibited potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values demonstrating superior efficacy compared to traditional anti-inflammatory drugs like celecoxib and indomethacin. For example, one derivative showed an IC50 for COX-2 inhibition at just 0.01 μM .

Table: Inhibition Potency of Pyrazole Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
Compound A5.400.01344.56
Compound B>2000Not applicableNot applicable

Anticancer Activity

The anticancer potential of this compound has been explored in various studies focusing on its cytotoxic effects against different cancer cell lines. In vitro studies have shown that some pyrazole derivatives can induce apoptosis in cancer cells, with IC50 values indicating significant growth inhibition.

For instance, one study reported that a related pyrazole compound exhibited an IC50 value of 26 µM against A549 lung cancer cells . Another derivative demonstrated potent activity against Hep-2 cancer cells with an IC50 of 3.25 mg/mL .

Table: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Ethyl Pyrazole AA54926
Ethyl Pyrazole BHep-23.25

Case Studies and Research Findings

Numerous studies have focused on the synthesis and evaluation of pyrazole derivatives for their pharmacological activities:

  • Study on Antimicrobial Efficacy :
    • In vitro testing confirmed the effectiveness of several pyrazole derivatives against major bacterial strains, establishing a correlation between structural modifications and biological activity .
  • Anti-inflammatory Mechanisms :
    • Research indicated that specific substitutions on the pyrazole ring could enhance selectivity towards COX enzymes, leading to improved therapeutic profiles for inflammatory conditions .
  • Anticancer Evaluations :
    • A comprehensive screening of various pyrazole derivatives against multiple cancer cell lines revealed a promising anticancer profile, with several compounds inducing apoptosis effectively .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution. A mixture of ethyl 3-phenyl-1H-pyrazole-5-carboxylate (0.02 mol), 1-chloro-4-(chloromethyl)benzene (0.0024 mol), and K₂CO₃ (0.02 mol) in acetonitrile is refluxed for 3 hours. The crude product is purified via column chromatography (silica gel), yielding 82% after solvent evaporation. Crystallization is achieved by slow evaporation of an ethyl acetate solution .
  • Key Considerations : Monitor reaction progress using TLC and optimize solvent ratios (e.g., acetonitrile vs. DMF) to improve yield.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorobenzyl group integration).
  • X-ray Crystallography : Resolves bond lengths, dihedral angles (e.g., pyrazole ring vs. phenyl rings at 6.97° and 79.25°), and hydrogen bonding networks (C–H⋯O) .
  • IR : Validates carbonyl (C=O) and ester (C–O) functional groups.
    • Validation : Cross-reference data with analogous pyrazole derivatives (e.g., ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate) .

Q. How can synthesis yield be improved for scale-up?

  • Methodological Answer :

  • Catalyst Optimization : Replace K₂CO₃ with phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for faster reaction kinetics.
  • Purification : Use gradient elution in column chromatography to reduce impurity carryover .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved?

  • Methodological Answer :

  • Software Tools : Use SHELXL for refinement, leveraging constraints/restraints for disordered regions. Mercury CSD 2.0 aids in visualizing voids and packing motifs .
  • Data Collection : Collect high-resolution data (≤ 0.8 Å) at low temperature (100 K) to minimize thermal motion artifacts.
  • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What strategies assess bioactivity despite initial inactivity in anticancer screens?

  • Methodological Answer :

  • Target Diversification : Test against non-conventional targets (e.g., carbonic anhydrase isoforms, prostaglandin synthases) using enzyme inhibition assays .
  • Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to enhance binding affinity .
  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with proteins like CAH9 or PGH2 .

Q. How are structure-activity relationships (SAR) systematically studied for pyrazole derivatives?

  • Methodological Answer :

  • Analog Library Synthesis : Use parallel synthesis (e.g., Mitsunobu reaction, Suzuki coupling) to generate derivatives with varied aryl/alkyl groups .
  • Bioassay Profiling : Screen analogues against a panel of biological targets (e.g., antimicrobial, anti-inflammatory) to identify pharmacophores.
  • Data Correlation : Apply multivariate analysis (e.g., PCA) to link substituent electronic effects (Hammett constants) with activity trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
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ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate

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